molecular formula C23H17NO2 B8501245 N-triphenylmethylmaleimide CAS No. 42867-31-2

N-triphenylmethylmaleimide

Cat. No. B8501245
CAS RN: 42867-31-2
M. Wt: 339.4 g/mol
InChI Key: KCOZLQRTURYJQB-UHFFFAOYSA-N
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Description

N-triphenylmethylmaleimide (TrMI) is a chemical compound that has been studied for its potential applications in polymer science . It is related to N-Methylmaleimide, which is an organic compound with the formula of C5H5NO2 .


Synthesis Analysis

The synthesis of N-triphenylmethylmaleimide has been studied in the context of asymmetric polymerization . The process involves chiral anionic initiators in tetrahydrofuran and toluene at temperatures of -78 and 0°C to obtain an optically active polymer . The (S)-(+)-l-(2-pyrrolidinylmethyl) pyrrolidinelithium [Li-(+)-PMP] and lithium (−)-menthoxide have been found effective for the asymmetric polymerization of N-triphenylmethylmaleimide in THF .

properties

CAS RN

42867-31-2

Product Name

N-triphenylmethylmaleimide

Molecular Formula

C23H17NO2

Molecular Weight

339.4 g/mol

IUPAC Name

1-tritylpyrrole-2,5-dione

InChI

InChI=1S/C23H17NO2/c25-21-16-17-22(26)24(21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H

InChI Key

KCOZLQRTURYJQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=O)C=CC4=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Maleimide (20.0 g, 206 mmol) and trityl chloride (57.4 g, 206 mmol) were mixed together in 200 ml of chloroform and triethylamine (31.3, 309 mmol) was added dropwise to the reaction over a period of 20 minutes. After stirring for one hour at room temperature, the reaction was washed with 10% aqueous hydrogen chloride (HCl) solution and dried over magnesium sulfate (MgSO4). The crude product was slurried in 20 ml of ethylacetate. A total of 18.4 g of a solid material was filtered and dried (60% yield). 1H NMR (CDCl3): 7.31 (m, 15H, aromatics), 6.25 (s, 2H, vinyl).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
57.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
309 mmol
Type
reactant
Reaction Step Two
Yield
60%

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